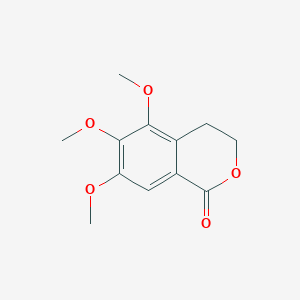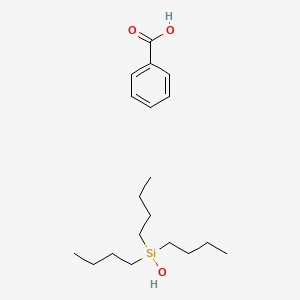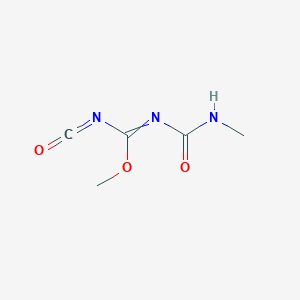
Methyl (methylcarbamoyl)carbonimidisocyanatidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (methylcarbamoyl)carbonimidisocyanatidate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (methylcarbamoyl)carbonimidisocyanatidate typically involves the reaction of methyl isocyanate with other reactive intermediates. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient route for the preparation of carbamates and related compounds . The reaction conditions often require a controlled environment to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using methyl carbamate as a donor in tin-catalyzed transcarbamoylation processes. This method is known for its broad functional group tolerance and streamlined workup procedure .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (methylcarbamoyl)carbonimidisocyanatidate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents.
Reduction: Commonly involves reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various carbamates, ureas, and related compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl (methylcarbamoyl)carbonimidisocyanatidate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pesticides, rubbers, and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl (methylcarbamoyl)carbonimidisocyanatidate involves its interaction with specific molecular targets and pathways. It is known to act as an electrophile, reacting with nucleophiles such as alcohols and amines to form stable products . This reactivity is crucial for its applications in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isocyanate: An intermediate in the production of carbamate pesticides.
Methomyl: An oxime carbamate insecticide with similar reactivity.
Uniqueness
Methyl (methylcarbamoyl)carbonimidisocyanatidate is unique due to its specific chemical structure, which allows for a wide range of reactivity and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
64836-52-8 |
|---|---|
Fórmula molecular |
C5H7N3O3 |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
methyl N'-(methylcarbamoyl)-N-(oxomethylidene)carbamimidate |
InChI |
InChI=1S/C5H7N3O3/c1-6-4(10)8-5(11-2)7-3-9/h1-2H3,(H,6,10) |
Clave InChI |
KDQKOQXTWPENST-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N=C(N=C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
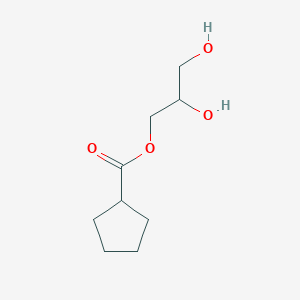
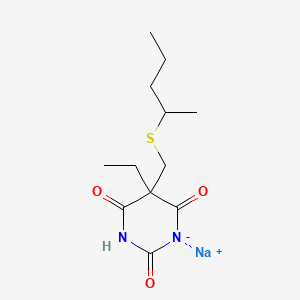
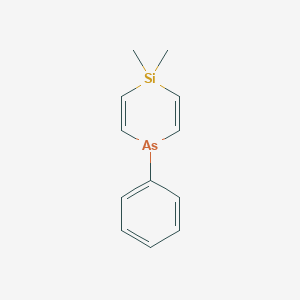
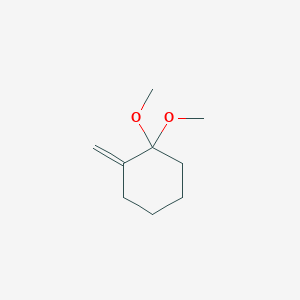
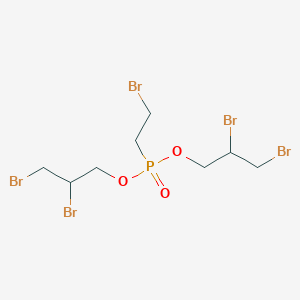
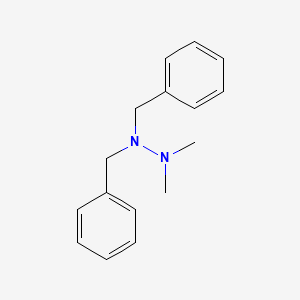
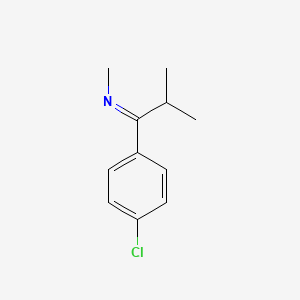
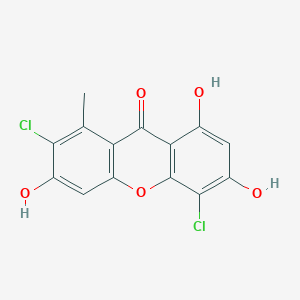
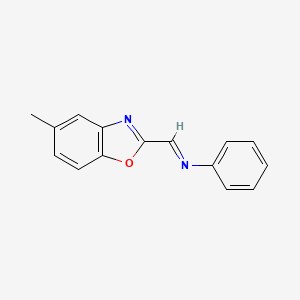
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
